1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrimidine ring, a cyclopentyl group, and a phenylpropyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
Introduction of the cyclopentyl group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides and a suitable base.
Attachment of the ethyl linker: The ethyl linker is added via an alkylation reaction, using ethyl halides and a base.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential.
Materials Science: The unique structure of the compound may be useful in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)thiourea: This compound features a thiourea linkage instead of a urea linkage, which may result in different chemical and biological properties.
1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)carbamate: This compound has a carbamate linkage, which can influence its reactivity and interactions with biological targets.
Uniqueness: 1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20-15-19(18-10-4-5-11-18)24-16-25(20)14-13-23-21(27)22-12-6-9-17-7-2-1-3-8-17/h1-3,7-8,15-16,18H,4-6,9-14H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLNDKWNQUQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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